2-(Tert-butylsulfonyl)phenylboronic acid
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Overview
Description
2-(Tert-butylsulfonyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butylsulfonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butylsulfonyl)phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with tert-butylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butylsulfonyl)phenylboronic acid primarily undergoes reactions typical of boronic acids, such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The tert-butylsulfonyl group can be substituted under certain conditions to introduce other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the tert-butylsulfonyl group.
Major Products:
Suzuki-Miyaura Coupling: Biphenyl derivatives or other coupled products.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
2-(Tert-butylsulfonyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Tert-butylsulfonyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the tert-butylsulfonyl group, making it less sterically hindered and more reactive in certain contexts.
4-Formylphenylboronic Acid: Contains a formyl group instead of a tert-butylsulfonyl group, leading to different reactivity and applications.
2-[(tert-Butylamino)sulfonyl]phenylboronic Acid: Similar structure but with an amino group, which can influence its reactivity and interactions.
Uniqueness: 2-(Tert-butylsulfonyl)phenylboronic acid is unique due to the presence of the tert-butylsulfonyl group, which provides steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where such properties are advantageous.
Properties
Molecular Formula |
C10H15BO4S |
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Molecular Weight |
242.10 g/mol |
IUPAC Name |
(2-tert-butylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO4S/c1-10(2,3)16(14,15)9-7-5-4-6-8(9)11(12)13/h4-7,12-13H,1-3H3 |
InChI Key |
QNWAQPUNFWYYEP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)C(C)(C)C)(O)O |
Origin of Product |
United States |
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